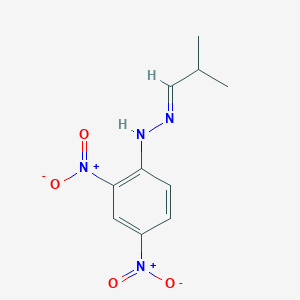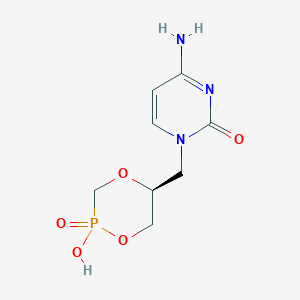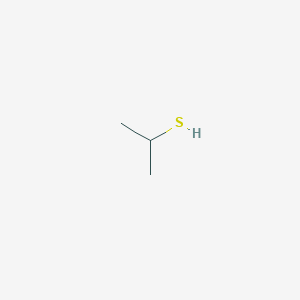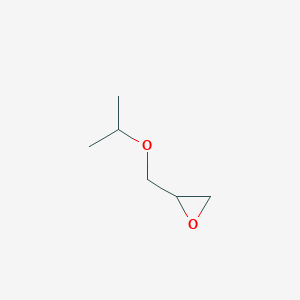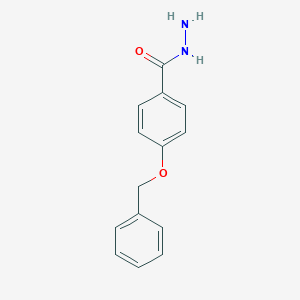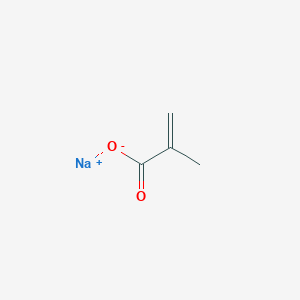
Sodium methacrylate
Overview
Description
Sodium methacrylate is a sodium salt of methacrylic acid. It is a white crystalline powder that is soluble in water and alcohol. This compound is widely used in various industrial applications due to its ability to form polymers and copolymers, which are essential in the production of plastics, adhesives, and coatings.
Mechanism of Action
Target of Action
Sodium methacrylate, also known as methacrylic acid sodium salt, is a compound that primarily targets the respiratory system . It is used in the synthesis of reactive polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
Mode of Action
This compound interacts with its targets by providing “functional esters” ruins as a general reactive group precursor . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups . This interaction results in the synthesis of reactive polymers in a single reaction step .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of reactive polymers . These polymers are synthesized either by functionalizing a non-functional polymer through chemical modification or by binding a reactive side group to the monomer and polymerizing this reactive group monomer by chain addition polymerization methods . Both methods have been successfully applied to obtain vinyl polymers .
Pharmacokinetics
Given its use in the synthesis of reactive polymers, it can be inferred that its bioavailability would depend on the specific conditions of the synthesis process .
Result of Action
The primary result of this compound’s action is the synthesis of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . The synthesis of a series of new (meth)acrylate esters, including amide, dioxolane, benzofuran, and chalcone groups, has been described .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of reactive polymers using this compound requires specific conditions, such as the presence of alcohols and amines carrying the desired reactive groups . Additionally, the presence of a phase transfer catalyst and a catalyst like sodium iodide can enhance the reaction .
Biochemical Analysis
Biochemical Properties
Sodium methacrylate is known for its role in biochemical reactions. It is often used as a reactive group precursor in the synthesis of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical applications . The compound can easily react with alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role in the synthesis of reactive polymers. The compound acts as a reactive group precursor, reacting with alcohols and amines to form reactive polymers
Temporal Effects in Laboratory Settings
It is known that the compound plays a crucial role in the synthesis of reactive polymers
Metabolic Pathways
It is known that this compound plays a role in the synthesis of reactive polymers
Transport and Distribution
It is known that this compound plays a role in the synthesis of reactive polymers
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methacrylate can be synthesized through the neutralization of methacrylic acid with sodium hydroxide. The reaction is exothermic and typically carried out in an aqueous medium. The general reaction is as follows:
CH2=C(CH3)COOH+NaOH→CH2=C(CH3)COONa+H2O
Industrial Production Methods: In industrial settings, this compound is produced by the large-scale neutralization of methacrylic acid with sodium hydroxide. The process involves careful control of reaction conditions to ensure high purity and yield. The resulting product is then purified and dried to obtain the final crystalline form.
Types of Reactions:
Polymerization: this compound undergoes polymerization to form poly(this compound), which is used in various applications such as superabsorbent polymers.
Copolymerization: It can copolymerize with other monomers like acrylates and styrene to form copolymers with diverse properties.
Common Reagents and Conditions:
Initiators: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Solvents: Water or alcohols are typically used as solvents in these reactions.
Major Products:
Poly(this compound): A polymer with high water absorption capacity.
Copolymers: Various copolymers with tailored properties for specific applications.
Scientific Research Applications
Sodium methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems.
Medicine: Utilized in the development of biocompatible materials for medical implants.
Industry: Applied in the production of adhesives, coatings, and superabsorbent materials.
Comparison with Similar Compounds
Sodium acrylate: Similar in structure but lacks the methyl group on the vinyl carbon.
Methacrylic acid: The parent acid of sodium methacrylate.
Methyl methacrylate: An ester of methacrylic acid used in the production of polymethyl methacrylate (PMMA).
Uniqueness: this compound is unique due to its sodium salt form, which imparts water solubility and allows it to form hydrogels. This property is particularly useful in applications requiring high water absorption and retention, such as in superabsorbent polymers used in diapers and other hygiene products.
Properties
CAS No. |
5536-61-8 |
|---|---|
Molecular Formula |
C4H6NaO2 |
Molecular Weight |
109.08 g/mol |
IUPAC Name |
sodium;2-methylprop-2-enoate |
InChI |
InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6); |
InChI Key |
PBCKVROHSSNSDY-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].[Na+] |
Isomeric SMILES |
CC(=C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=C)C(=O)O.[Na] |
| 25086-62-8 54193-36-1 5536-61-8 |
|
Pictograms |
Corrosive; Acute Toxic; Irritant |
Related CAS |
25086-62-8 |
solubility |
Soluble in wate |
Synonyms |
2-methylacrylic acid methacrylic acid methacrylic acid, calcium salt methacrylic acid, sodium salt sodium methacrylate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium methacrylate?
A1: The molecular formula of this compound is C4H5NaO2, and its molecular weight is 108.09 g/mol.
Q2: Is there spectroscopic evidence of ion clustering in styrene-sodium methacrylate copolymers?
A2: Yes, Raman spectroscopy studies on styrene-sodium methacrylate copolymers have revealed bands attributed to ion multiplets and clusters. Specifically, bands at 254 and 166 cm-1 suggest the presence of these ionic aggregates. []
Q3: How does the concentration of poly(vinyl alcohol) (PVA) affect the swelling behavior of semi-interpenetrating polymer network (IPN) hydrogels composed of PVA and poly(acrylamide-co-sodium methacrylate)?
A3: Research indicates that the swelling behavior of PVA/poly(acrylamide-co-sodium methacrylate) IPN hydrogels is significantly influenced by the concentration of PVA used during preparation. []
Q4: Can this compound be used to reinforce ethylene-vinyl acetate copolymer (EVM) vulcanizates, and how does it affect their transparency?
A4: Yes, this compound can act as a reinforcing agent in EVM vulcanizates. Studies have demonstrated that in situ preparation of NaMA within EVM, followed by curing, yields vulcanizates with enhanced mechanical properties while maintaining transparency. Remarkably, at a NaOH/MAA molar ratio of 1.0, transparency remained above 76% even with NaMA content ranging from 10 to 50 phr. []
Q5: How does the incorporation of eggshell particles influence the water absorption capacity of poly(this compound) hydrogels?
A5: Research has shown that incorporating eggshell particles into poly(this compound) hydrogels introduces heterogeneity in the form of pores and cavities. Interestingly, lower eggshell particle content (20 wt%) and smaller particle size (<75 μm) result in hydrogels with enhanced water absorption capacity. []
Q6: How does the presence of polyethylene glycol (PEG) influence the properties of acrylamide/sodium methacrylate hydrogels?
A6: Incorporating PEG into acrylamide/sodium methacrylate hydrogels leads to the formation of semi-interpenetrating polymer networks (semi-IPNs). These semi-IPNs exhibit modified swelling properties, potentially due to the interaction between PEG and the acrylamide/sodium methacrylate network. [, ]
Q7: Can poly(styrene-co-sodium acrylate) or poly(methyl methacrylate-co-sodium methacrylate) initiate vinyl monomer polymerization without additional initiators?
A7: Yes, specific compositions of these copolymers have been shown to initiate the polymerization of various vinyl monomers in aqueous solutions without the need for conventional initiators. This phenomenon is attributed to the formation of hydrophobic areas within the aqueous phase, which act as micro-reactors for polymerization. []
Q8: How does the tacticity of poly(this compound) affect its building performance?
A8: Research has shown that the tacticity of poly(this compound) influences its properties, including its building performance. Isotactic poly(this compound) exhibited superior building performance compared to syndiotactic-heterotactic poly(this compound), suggesting the importance of polymer chain arrangement for optimal functionality. []
Q9: Have there been any computational studies on the behavior of sodium polymethacrylate in mixtures with polyethylene glycol (PEG)?
A9: Yes, Monte Carlo simulations have been employed to investigate the interactions between sodium polymethacrylate and PEG in mixtures. The simulations suggested enhanced correlations between NaPMA molecules in the presence of PEG, supporting experimental observations of a "slow-mode" signal reappearance, potentially due to reinforced electrostatic interactions in the lower dielectric environment created by PEG. []
Q10: How does the length of the hydrophobic block in poly(this compound)-polystyrene-poly(this compound) triblock copolymers affect their rheological properties in aqueous solutions?
A10: Increasing the length of the hydrophobic polystyrene block in these triblock copolymers generally has a minor influence on the rheological properties up to a certain threshold. Below this threshold, the hydrophobic interactions become too weak, leading to weaker gels. []
Q11: Can poly(this compound) be used in the controlled release of hydrophobic compounds?
A11: Yes, poly(this compound) has been successfully incorporated into the design of microcapsules for the controlled release of hydrophobic substances. Research has demonstrated that incorporating poly(this compound) as a polyelectrolyte brush or in multilayers on the microcapsule surface can significantly reduce the burst release and diffusion rate of encapsulated hydrophobic actives. []
Q12: What analytical techniques are commonly used to characterize this compound-based polymers?
A12: Various techniques are employed to characterize this compound-based polymers. These include:
- Fourier Transform Infrared Spectroscopy (FTIR): This method is widely used to identify the presence of specific functional groups and confirm the formation of the desired polymer structures. [, , , , ]
- Scanning Electron Microscopy (SEM): SEM is valuable for visualizing the morphology of hydrogels and superabsorbent polymers, providing insights into their porous structure. [, , ]
- Dynamic Light Scattering (DLS): DLS is a powerful tool for determining the size and size distribution of polymer particles and micelles in solution. [, , ]
- Nuclear Magnetic Resonance (NMR): NMR techniques, such as 1H-NMR relaxometry, can be used to study the chain mobility and porosity of hydrogels. []
- Inverse Size-Exclusion Chromatography (ISEC): This method provides information about the pore size distribution of hydrogels and helps to understand their network structure. []
Q13: Are there any studies on the environmental impact of this compound-based polymers, particularly their biodegradability?
A13: While the provided research papers do not specifically address the biodegradability of this compound-based polymers, researchers are actively exploring this area due to the increasing use of these materials.
Q14: How does the degree of crosslinking affect the swelling properties of poly(acrylamide-co-sodium methacrylate) superabsorbent copolymers?
A14: The degree of crosslinking significantly influences the swelling behavior of poly(acrylamide-co-sodium methacrylate) superabsorbent copolymers. Higher crosslinking densities generally lead to lower water absorption capacities. This is because the crosslinks restrict the expansion of the polymer network, limiting its ability to accommodate water molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


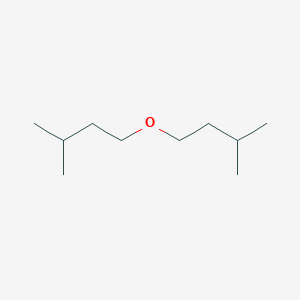
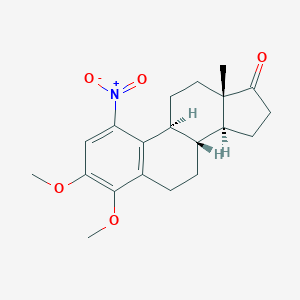
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
